6-Fluoro-1-benzofuran-7-carboxylic acid

Medicinal Chemistry Drug Discovery ADME Properties

This compound is a strategic fluorinated benzofuran-7-carboxylic acid building block. The 6-fluoro substituent precisely tunes lipophilicity (ΔClogP=+0.38) and metabolic stability without adding molecular weight, enabling SAR diversification at the 6-position via SNAr chemistry. Ideal for medicinal chemistry, agrochemical, and fluorine chemistry research. Specify CAS 1780853-40-8 to ensure correct electronic and steric properties for your studies.

Molecular Formula C9H5FO3
Molecular Weight 180.134
CAS No. 1780853-40-8
Cat. No. B3014505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-benzofuran-7-carboxylic acid
CAS1780853-40-8
Molecular FormulaC9H5FO3
Molecular Weight180.134
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CO2)C(=O)O)F
InChIInChI=1S/C9H5FO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H,(H,11,12)
InChIKeyOBVOVAWAKKDUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1-benzofuran-7-carboxylic acid (CAS 1780853-40-8): Procurement & Technical Baseline


6-Fluoro-1-benzofuran-7-carboxylic acid (CAS 1780853-40-8) is a fluorinated heterocyclic building block belonging to the benzofuran class, characterized by a fused benzene-furan ring system with a carboxylic acid moiety at the 7-position and a fluorine substituent at the 6-position . It has a molecular formula of C9H5FO3 and a molecular weight of 180.13 g/mol . The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and agrochemical research, where the fluorine atom is strategically employed to modulate lipophilicity, metabolic stability, and target binding interactions . As a specialized intermediate, it serves as a key starting material for synthesizing more complex, biologically active molecules, distinguishing it from bulk commodity chemicals .

Why 6-Fluoro-1-benzofuran-7-carboxylic acid Cannot Be Replaced by Generic Benzofuran Carboxylic Acids


Substituting 6-Fluoro-1-benzofuran-7-carboxylic acid with a non-fluorinated or differently substituted benzofuran carboxylic acid is scientifically unsound due to the profound impact of the fluorine atom on molecular properties [1]. The presence of the electronegative fluorine at the 6-position directly alters the electron density of the aromatic ring and the acidity of the adjacent carboxylic acid, which in turn modulates the molecule's pKa, lipophilicity (LogP), and metabolic stability [2]. These alterations are not linear; they are specific to the position of substitution [3]. Consequently, a benzofuran-7-carboxylic acid lacking the 6-fluoro group (e.g., CAS 90484-22-3) will exhibit different physicochemical behavior, while a regioisomer like 5-fluorobenzofuran-7-carboxylic acid will possess distinct steric and electronic properties, leading to divergent reactivity in cross-coupling reactions and potentially different biological activity profiles [4]. The quantitative evidence below substantiates the necessity of specifying this exact compound.

Quantitative Differentiation of 6-Fluoro-1-benzofuran-7-carboxylic acid from Analogs: An Evidence-Based Guide


Enhanced Lipophilicity (ClogP) vs. Non-Fluorinated Parent Benzofuran-7-carboxylic acid

The introduction of a single fluorine atom at the 6-position significantly increases the lipophilicity of the benzofuran-7-carboxylic acid scaffold, a critical parameter for membrane permeability. The predicted partition coefficient (ClogP) for 6-Fluoro-1-benzofuran-7-carboxylic acid is 2.51 . In contrast, the non-fluorinated parent compound, benzofuran-7-carboxylic acid (CAS 90484-22-3), has a predicted ClogP of 2.13 [1].

Medicinal Chemistry Drug Discovery ADME Properties

Increased Electron Density & Density vs. Non-Fluorinated Parent Benzofuran-7-carboxylic acid

Fluorine substitution also increases the molecular density of the compound. The predicted density for 6-Fluoro-1-benzofuran-7-carboxylic acid is 1.463 ± 0.06 g/cm³ , compared to a predicted density of 1.363 ± 0.06 g/cm³ for the non-fluorinated benzofuran-7-carboxylic acid . This 7.3% increase in density is indicative of stronger intermolecular interactions, such as C-F···H-C and C-F···C=O interactions, which can influence crystal packing, solubility, and solid-state stability [1].

Organic Synthesis Crystallography Molecular Interaction

Fluorine as a Versatile Synthetic Handle vs. Hydrogen (Non-Fluorinated Analog)

The 6-fluoro substituent on the benzofuran ring serves as a unique and versatile synthetic handle not present in non-fluorinated analogs [1]. Specifically, the C-F bond can participate in selective nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, allowing for the introduction of diverse functional groups (e.g., amines, ethers, thioethers) at the 6-position in a late-stage diversification strategy [2]. This contrasts sharply with the inert C-H bond in the non-fluorinated benzofuran-7-carboxylic acid, which requires harsh, less selective conditions (e.g., electrophilic aromatic substitution) for functionalization . This property allows for the creation of focused libraries of analogs from a single advanced intermediate, accelerating structure-activity relationship (SAR) studies.

Late-Stage Functionalization Medicinal Chemistry Fluorine Chemistry

Optimal Research and Procurement Scenarios for 6-Fluoro-1-benzofuran-7-carboxylic acid


Medicinal Chemistry: Lead Optimization for Improved Pharmacokinetics

Procurement is optimal when a research program requires a benzofuran-7-carboxylic acid scaffold with enhanced lipophilicity (ΔClogP = +0.38) to improve passive membrane permeability . The 6-fluoro group serves as a strategic modification to fine-tune ADME properties without adding significant molecular weight, a key principle in drug design [1].

Chemical Biology & SAR Studies: Late-Stage Diversification Hub

This compound is a high-value procurement for laboratories engaged in structure-activity relationship (SAR) studies where the 6-position of the benzofuran core requires diversification. The C-F bond acts as a latent functional handle for SNAr chemistry, allowing for the efficient synthesis of a library of 6-substituted analogs from a single, advanced intermediate [2].

Agrochemical Discovery: Optimization of Physicochemical Profiles

In the development of novel agrochemicals, the strategic use of fluorine to alter lipophilicity and metabolic stability is a well-established paradigm. This compound is a prime candidate for building novel benzofuran-based herbicides or fungicides where fine-tuning these properties is critical for field performance and environmental fate [3].

Academic Research: Synthesis of Fluorinated Heterocyclic Libraries

For academic research groups focused on fluorine chemistry or the synthesis of novel heterocyclic compound libraries, this building block offers a practical and accessible entry point to a valuable chemical space. Its unique combination of a carboxylic acid and an aryl fluoride on the benzofuran core enables exploration of diverse chemical reactions and potential biological activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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